

What are the properties of m-PEG9-Br?

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Compound of Interest

Compound Name: *m-PEG9-Br*

Cat. No.: *B1676803*

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An In-depth Technical Guide to **m-PEG9-Br**

Introduction

m-PEG9-Br, also known as Methoxy-PEG9-Bromide, is a monodisperse polyethylene glycol (PEG) linker. It is a specialized chemical reagent widely utilized in the fields of bioconjugation, drug delivery, and pharmaceutical development. Structurally, it consists of a methoxy-terminated chain of nine ethylene glycol units, with a bromide group at the other end. This bifunctional nature allows it to act as a flexible, hydrophilic spacer, covalently linking molecules of interest, such as proteins, peptides, or small molecule drugs, to other substrates or surfaces. [1][2] The bromide atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation.[1] The PEG chain itself imparts increased aqueous solubility and can improve the pharmacokinetic properties of the conjugated molecule.[1][3][4]

Physicochemical Properties

The key physicochemical properties of **m-PEG9-Br** are summarized in the table below. This data is essential for designing and executing experiments, including calculating molar equivalents, selecting appropriate solvents, and establishing proper storage conditions.

Property	Value	Source(s)
Chemical Name	28-Bromo-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane	[2]
Molecular Formula	C ₁₉ H ₃₉ BrO ₉	[1][2]
Molecular Weight (MW)	491.4 g/mol	[1][2]
CAS Number	125562-30-3	[1]
Purity	≥95% - 98%	[1][2]
Solubility	Water, DMSO, DCM, DMF	[1]
Storage Condition	-20°C, keep in dry and avoid sunlight	[1][2]
Shipping Condition	Ambient Temperature	[1]

Chemical Reactivity and Applications

The primary utility of **m-PEG9-Br** stems from its reactive bromide group. Bromide is an effective leaving group, making the terminal carbon susceptible to attack by nucleophiles such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH) found on biomolecules and other chemical entities. This reaction, a nucleophilic substitution, results in the formation of a stable covalent bond and the displacement of the bromide ion.

The monodisperse nature of the nine-unit PEG chain is a significant advantage in drug development. Unlike polydisperse PEGs, which have a range of molecular weights, monodisperse linkers are pure compounds with a precise length and mass.[3] This uniformity is critical for creating homogenous drug conjugates, which can lead to more predictable pharmacological behavior and a simplified regulatory approval process.[3]

Key applications include:

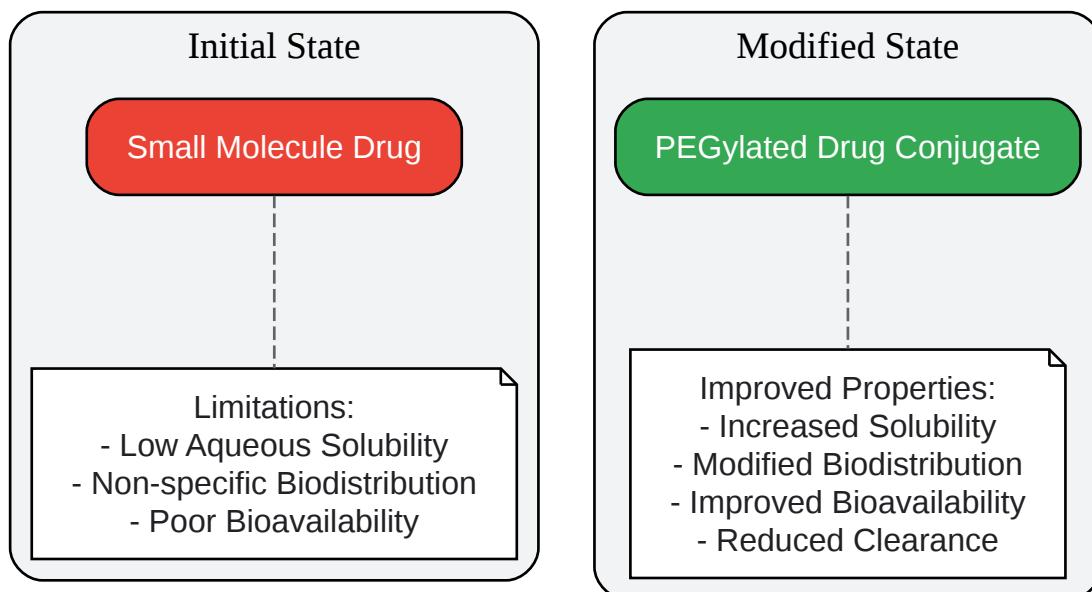
- PEGylation of Small Molecules: Attaching **m-PEG9-Br** to small molecule drugs can increase their molecular weight and hydrodynamic volume.[3] This modification can alter biodistribution, improve oral bioavailability, and decrease renal clearance, thereby extending

the drug's circulation half-life.[3][5] The hydrophilic PEG chain also enhances the solubility of hydrophobic drugs in aqueous media.[1]

- Antibody-Drug Conjugates (ADCs): PEG linkers are used in ADCs to connect a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the ADC's solubility and stability, and potentially reduce its immunogenicity.[4]
- PROTAC Development: In the field of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are used to connect a target-binding ligand and an E3 ligase ligand. Optimizing the linker length is crucial for the efficacy of the resulting PROTAC.[6]
- Surface Modification: The reactive nature of **m-PEG9-Br** allows it to be used for modifying the surfaces of nanoparticles, liposomes, and other drug delivery vehicles to improve their biocompatibility and circulation time.[4]

Logical Workflow: Improving Drug Properties via PEGylation

The diagram below illustrates the conceptual benefit of using a PEG linker like **m-PEG9-Br** to enhance the therapeutic properties of a small molecule drug.



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Caption: Logical flow demonstrating the enhancement of drug properties through PEGylation.

Experimental Protocols

While specific, detailed protocols are highly dependent on the substrate being modified, a general methodology for the conjugation of a biomolecule (e.g., a protein with an available amine or thiol group) with **m-PEG9-Br** can be outlined. This serves as a foundational guide for researchers.

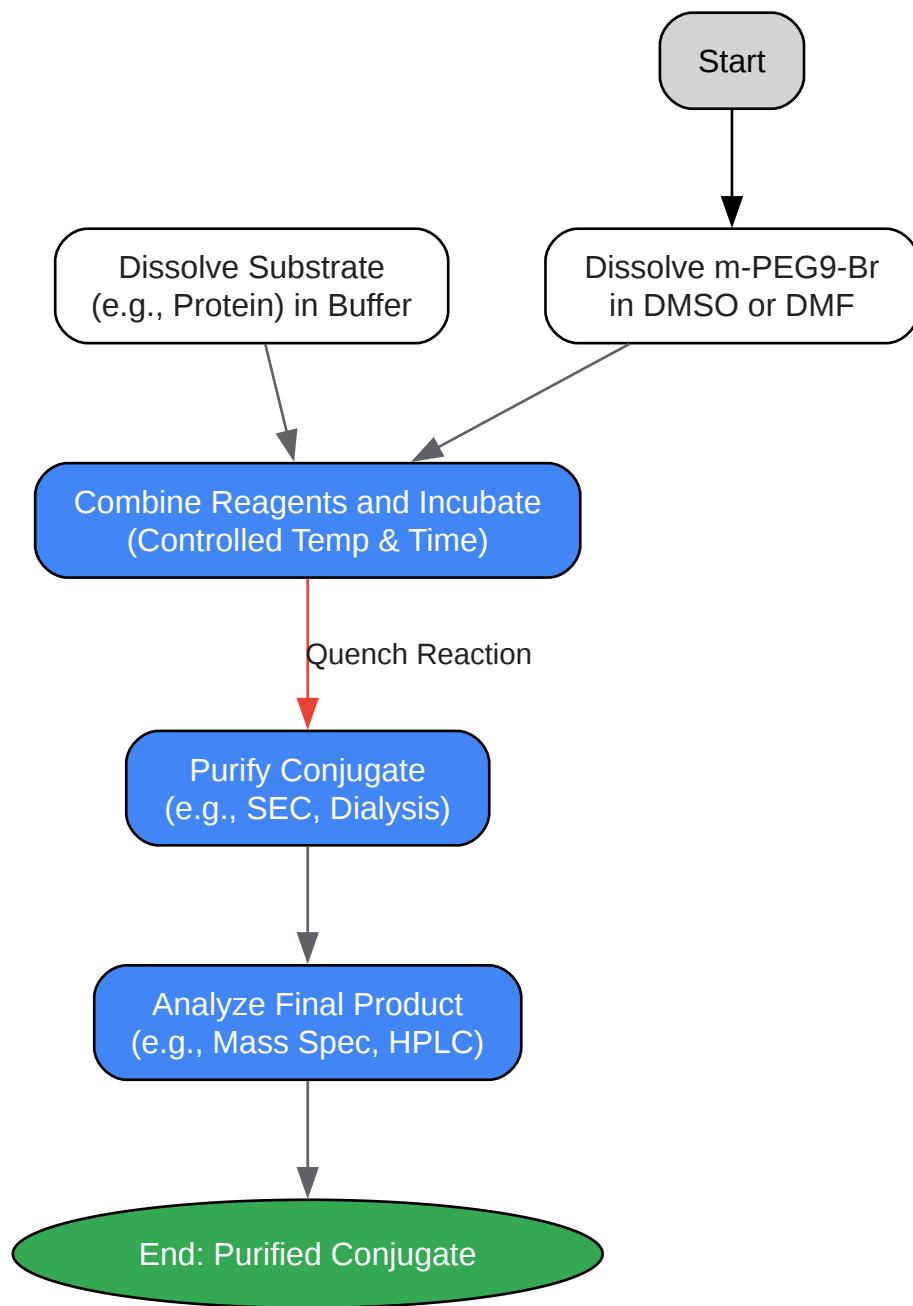
General Protocol for Bioconjugation with **m-PEG9-Br**

This protocol describes a conceptual workflow for reacting a nucleophile-containing molecule with **m-PEG9-Br**.

- Reagent Preparation:
 - Dissolve the substrate molecule (e.g., protein, peptide) in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, at a pH of 7.4-8.5). The concentration will depend on the specific substrate.
 - Dissolve **m-PEG9-Br** in a compatible, anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[\[1\]](#)
- Conjugation Reaction:
 - Add a calculated molar excess of the **m-PEG9-Br** stock solution to the buffered solution of the substrate. The optimal molar ratio (e.g., 5:1, 10:1, 20:1 of PEG:substrate) must be determined empirically.
 - Allow the reaction to proceed for a set duration (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or 4°C). The reaction progress can be monitored using techniques like HPLC or SDS-PAGE.
- Purification:
 - Once the reaction is complete, remove the unreacted **m-PEG9-Br** and other byproducts.

- Common purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis, depending on the properties of the resulting conjugate.
- Characterization and Analysis:
 - Confirm the successful conjugation and purity of the final product.
 - Techniques such as MALDI-TOF mass spectrometry can be used to verify the mass of the conjugate, confirming the addition of the PEG chain.
 - HPLC can be used to assess the purity of the final product.
 - Functional assays should be performed to ensure that the biological activity of the substrate molecule is retained after PEGylation.

The following diagram visualizes this generalized experimental workflow.



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Caption: Generalized experimental workflow for a bioconjugation reaction using **m-PEG9-Br**.

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